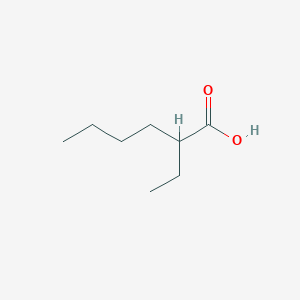

2-Ethylhexanoic acid

Description

Properties

Key on ui mechanism of action |

A mouse model for the induction of exencephaly with sodium (+ or -)-2-ethylhexanoate has been developed using multiple administration regimes. With three consecutive administrations one-half-day intervals, the most sensitive time to induce exencephaly was Gestational Days 8-9. Using the racemic substance it was determined that the SWV strain was more sensitive to the induction of exencephaly than the C57BL/6NCrlBR strain. The enantiomers of 2-ethylhexanoic acid were separated via preparative HPLC to greater than 99.8% optical purity, and greater than 99% purity according to a gas chromatographic analysis. It was demonstrated that the (R)-enantiomer is a more potent teratogen than the (S)-enantiomer for the induction of exencephaly as well as malformations of other organ systems. Pharmacokinetic analyses for each of the enantiomers were performed in maternal plasma, maternal muscle, and embryo. The pharmacokinetics showed that the peak concentration (Cmax) for both enantiomers in the three compartments was approximately equivalent and was attained within 15 min following the third administration. The area under the concentration versus time curve values for the two enantiomers were approximately 10 higher for the (R)-antipode because of a slightly slower elimination of this compound. There was negligible (or no) racemization of the two enantiomers in the biological samples. The results suggest that teratologic differences in the enantiomers of sodium 2-ethylhexanoate are not due to differences in the concentrations of these antipodes in the embryo, but more likely result from the specific interaction of the enantiomers with chiral molecules in the embryo. |

|---|---|

CAS No. |

125804-07-1 |

Molecular Formula |

C21H42O2 |

Molecular Weight |

326.6 g/mol |

IUPAC Name |

tridecyl 2-ethylhexanoate |

InChI |

InChI=1S/C21H42O2/c1-4-7-9-10-11-12-13-14-15-16-17-19-23-21(22)20(6-3)18-8-5-2/h20H,4-19H2,1-3H3 |

InChI Key |

BFRLRPIMWQKGTM-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C(CC)CCCC |

boiling_point |

442 °F at 760 mm Hg (NTP, 1992) 228.0 °C 228 °C 227 °C 442°F |

Color/Form |

Clear liquid |

density |

0.903 (USCG, 1999) 0.9031 g/cu cm at 25 °C Relative density (water = 1): 0.90 0.903 |

flash_point |

260 °F (NTP, 1992) 114 °C (closed cup) 245 °F (118 °C) (OPEN CUP) 118 °C o.c. 260°F |

melting_point |

-117 °F (NTP, 1992) -59 °C -117°F |

Other CAS No. |

149-57-5 56006-48-5 61788-37-2 125804-07-1 |

physical_description |

Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers. Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. A colorless to light yellow liquid with a mild odor. |

Pictograms |

Health Hazard |

solubility |

less than 1 mg/mL at 84° F (NTP, 1992) 0.01 M Soluble in ethyl ether, carbon tetrachloride; slightly soluble in ethanol. Solubility in water = 1.4 g/L water at 25 °C. In water at 20 °C, 0.2 wt %. /2,000 mg/L/ 2 mg/mL at 20 °C Solubility in water, g/100ml: 0.14 (very poor) |

Synonyms |

2-ethylhexanoic acid Sinesto B |

vapor_density |

5.0 (AIR= 1) Relative vapor density (air = 1): 5 |

vapor_pressure |

0.03 mmHg 0.03 mm Hg at 20 °C Vapor pressure, Pa at 20 °C: 4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Industrial Production Pathways

Established Industrial Synthesis Routes for 2-Ethylhexanoic Acid

The principal industrial route to 2-ethylhexanoic acid begins with propylene (B89431). atamanchemicals.comwikipedia.orgatamanchemicals.com This initial raw material undergoes a series of transformations to yield the final product. Two main pathways are recognized, both of which converge at the oxidation of 2-ethylhexanal (B89479) (2-EHAL). mdpi.comnih.gov

The journey from propylene to 2-ethylhexanoic acid commences with hydroformylation, also known as the oxo process. specialchem.compsu.edu In this step, propylene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce n-butyraldehyde. psu.eduintratec.usgoogle.com This reaction is typically catalyzed by rhodium complexes. google.com

The n-butyraldehyde formed then undergoes an aldol (B89426) condensation reaction with itself. nih.govacs.org This reaction, often catalyzed by a base like sodium hydroxide (B78521) or a solid catalyst such as a magnesium-aluminum oxide solid solution, results in the formation of 2-ethyl-2-hexenal (B1232207). google.comgoogle.com This intermediate is then hydrogenated to produce 2-ethylhexanol. google.combch.roresearchgate.netrsc.org The hydrogenation can be carried out using various catalysts, including nickel-based catalysts. bch.ro

A more direct route involves the selective hydrogenation of 2-ethyl-2-hexenal to 2-ethylhexanal, which is then oxidized to 2-ethylhexanoic acid. wikipedia.orgatamanchemicals.comwikipedia.org This pathway is a common industrial method. guidechem.com The oxidation of 2-ethylhexanal is a key step and is often carried out using oxygen or air. mdpi.comnih.gov

The efficiency of the direct oxidation of 2-ethylhexanal to 2-ethylhexanoic acid is heavily dependent on the reaction conditions and the catalytic system employed. Research has focused on maximizing the selectivity and conversion of this oxidation step.

A variety of catalytic systems have been investigated for the oxidation of 2-ethylhexanal. These include both homogeneous and heterogeneous catalysts.

Metal-Based Catalysts: Transition metal salts, such as those of manganese, cobalt, copper, and nickel, have been used as catalysts. google.comcolab.wsacs.org Manganese(II) acetate (B1210297), in particular, has shown good results, leading to high selectivity for 2-ethylhexanoic acid, especially when used in a solvent like octanoic acid. acs.orgacs.org The use of a mixed catalyst system of Mn(Ac)2, KAc, and Cu(Ac)2 has also been reported to give high selectivity and yield. google.com Phosphomolybdovanadium heteropolyacids have also been explored as catalysts, demonstrating high conversion and selectivity. google.com

N-Hydroxyphthalimide (NHPI) as a Catalyst: An efficient and environmentally friendly method involves the use of N-hydroxyphthalimide (NHPI) as a catalyst for the oxidation of 2-ethylhexanal with oxygen or air. mdpi.comnih.govresearchgate.netnih.gov This system can achieve very high selectivity (>99%) under mild conditions. mdpi.comnih.govresearchgate.netnih.gov The choice of solvent is crucial in this system, with isobutanol being particularly effective. mdpi.comnih.govresearchgate.netnih.govresearchgate.net

The table below summarizes the performance of different catalytic systems in the oxidation of 2-ethylhexanal.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion of 2-EHAL (%) | Selectivity for 2-EHA (%) |

| Mn(Ac)2, KAc, Cu(Ac)2 | Oxygen/Air | Butyric Acid | 4 - 12 | 98.8 - 99.7 | 91.6 - 93.6 |

| N-Hydroxyphthalimide | Oxygen/Air | Isobutanol | Not specified | >99 | >99 |

| Manganese(II) acetate | Air | Octanoic Acid | Not specified | Not specified | 84 |

| Phosphomolybdovanadium heteropolyacid | Air/Oxygen | Dilute HCl | 60 | 92.73 | 92.64 |

This table is generated based on available research data and is for illustrative purposes. Actual industrial performance may vary. mdpi.comnih.govgoogle.comacs.orgacs.orggoogle.comresearchgate.netnih.gov

The continuous flow oxidation of 2-ethylhexanal in microreactors has also been investigated, showing high selectivity (up to 97%) under elevated oxygen pressure. frontiersin.org Even without a catalyst, high conversions of 2-ethylhexanal can be achieved, although selectivity towards the acid is typically lower. rsc.org The solvent has a significant impact on the product distribution in the uncatalyzed aerobic oxidation of 2-ethylhexanal. frontiersin.org

Optimization of 2-Ethylhexanal Oxidation Processes

Catalytic Systems and Their Influence on Selectivity and Conversion

Transition Metal and Alkaline Earth Metal Catalysis

Various catalysts, including transition metals, alkaline earth metals, and their salts, have been employed to facilitate the oxidation of 2-EHAL. mdpi.comresearchgate.net For instance, manganese(II) acetate has been used as a catalyst in the presence of octanoic acid as a solvent for the oxidation of 2-EHAL with oxygen, achieving an 83% yield of 2-EHA. mdpi.com Complexes of iron(II), nickel(II), or cobalt(II) have also been utilized as catalysts with oxygen as the oxidizing agent in dichloroethane, resulting in a 70% yield of 2-EHA at room temperature. mdpi.comrsc.org The use of manganese(II) catalysts in combination with alkali metal salts has been shown to improve selectivity, achieving up to 94% under optimized conditions in a continuous-flow microreactor. researchgate.net

In other research, a phosphomolybdovanadium heteropolyacid catalyst (H₃₊ₙPMo₁₂₋ₙVₙO₄₀·xH₂O) has demonstrated high conversion rates and selectivity (up to 99%) for 2-EHA in the air oxidation of 2-EHAL. google.com The catalytic activity can be tuned by adjusting the vanadium content. google.com Additionally, a study on the one-step oxidation of 2-ethylhexanol to 2-ethylhexanoic acid using oxygen as the oxidant identified ZnO/Al₂O₃ and MgO/Al₂O₃ as active catalysts. globethesis.com Specifically, 4%ZnO/Al₂O₃ calcined at 800°C showed the best performance. globethesis.com

The catalytic dehydrogenation esterification of 2-ethylhexanol represents another pathway. atamanchemicals.comatamanchemicals.com In this method, 2-ethylhexanol is dehydrogenated in an alkaline medium at 180–210 °C using catalysts like cadmium oxide, zinc oxide, or manganese dioxide to form 2-ethylhexanoate (B8288628). atamanchemicals.comatamanchemicals.com The resulting ester is then saponified and acidified to yield 2-ethylhexanoic acid. atamanchemicals.comatamanchemicals.com

Reactor Design and Process Intensification (e.g., Falling-Film Reactors)

Process intensification through advanced reactor design is key to improving the efficiency of 2-ethylhexanoic acid production. Microreactors, with their high surface-area-to-volume ratio, offer excellent mass and heat transfer, enabling precise temperature control and enhanced safety, which is particularly important for exothermic oxidation reactions. eurekaselect.com

Continuous flow microreactors have been successfully used for the aerobic oxidation of aldehydes. researchgate.netrsc.org For the oxidation of 2-ethylhexanal, a continuous gas-liquid segmented flow process (Taylor flow) has been shown to significantly improve productivity by overcoming gas-liquid mass transfer limitations. rsc.org In one study, using a continuous-flow microreactor with 10 ppm of Mn(II) as a catalyst, a production rate of up to 130 g/h of 2-ethylhexanoic acid was achieved. researchgate.net

Falling-film microreactors are another promising technology. eurekaselect.comtue.nl These reactors create a thin liquid film that is brought into contact with a gas phase, ensuring efficient gas-liquid interaction. tue.nl This design is advantageous for reactions like ozonolysis and other gas-liquid oxidation processes, offering better control and safety for industrial-scale production. google.com The design of production facilities often incorporates multiple continuous reactors operating in parallel to achieve desired capacities. taylors.edu.my

Emerging and Innovative Synthetic Approaches

Beyond traditional catalytic oxidation, new methods for synthesizing 2-ethylhexanoic acid and other carboxylic acids are being explored.

One innovative approach involves the asymmetric Favorskii rearrangement. This method has been used to synthesize optically active enantiomers of 2-ethylhexanoic acid, starting from a chiral amide which is then acylated and hydrolyzed. tandfonline.com

Another emerging area is the use of atmospheric plasma for the ultrafast, solid-phase oxidation of aldehydes to carboxylic acids. acs.org This solvent-free method uses air as the reactant source under mild conditions, offering a green and efficient alternative. acs.org

The direct synthesis of carboxylic acids from ketones or aldehydes using carbon dioxide (CO₂) and hydrogen (H₂) is also a promising strategy. researchgate.net This method utilizes simple iridium-based or rhodium-based catalysts and can convert inexpensive feedstocks into value-added carboxylic acids. researchgate.net

Furthermore, the use of sodium hypochlorite (B82951) (bleach) as an inexpensive and readily available oxidant has been demonstrated for the conversion of aldehydes to carboxylic acids, often assisted by microwave irradiation to reduce reaction times. researchgate.net

Derivation from Alternative Feedstocks and Waste Stream Valorization

In response to the increasing demand for sustainable chemical production, research has focused on developing pathways to 2-ethylhexanoic acid (2-EHA) from non-petroleum feedstocks. These efforts center on the utilization of renewable biomass and the valorization of industrial waste streams, offering alternatives to the conventional synthesis route that starts from propylene. researchgate.netatamanchemicals.com

Biomass-to-2-EHA Pathways

The primary route from biomass to 2-EHA is an indirect, multi-step process that leverages both biological and chemical catalysis. Lignocellulosic biomass, such as agricultural residues and forestry waste, serves as the initial feedstock. researchgate.net This pathway typically involves:

Depolymerization and Fermentation: Lignocellulose is first broken down into simpler sugars, like glucose. These sugars are then converted via fermentation using microorganisms into key alcohol intermediates, primarily bio-butanol and bio-ethanol. researchgate.net

Catalytic Upgrading of Bio-alcohols: The bio-alcohols are subsequently upgraded to 2-ethylhexanol. For instance, bio-butanol can be converted to 2-ethylhexanol through a Guerbet reaction, which involves a sequence of dehydrogenation, aldol condensation, and hydrogenation steps. researchgate.net Similarly, bio-ethanol can be catalytically converted to higher alcohols, including 2-ethylhexanol, over multifunctional catalysts such as copper-promoted mixed oxides. wsu.edu

Oxidation to 2-Ethylhexanoic Acid: The resulting bio-based 2-ethylhexanol is then oxidized to 2-ethylhexanoic acid, mirroring the final step of the conventional petrochemical process. atamanchemicals.com

Another emerging area is the use of enzymatic processes. Studies have demonstrated the benign synthesis of 2-EHA from 2-ethylhexanol using enzymes like cytochrome P450cam. nih.gov This biotransformation shows stereoselectivity, producing (R)-2-ethylhexanoic acid at a significantly higher rate than the (S)-enantiomer. nih.gov

Glycerol, a major byproduct of biodiesel production, is another abundant and inexpensive potential feedstock. rsc.orgmdpi.com While extensive research has been conducted on its valorization into various C3 chemicals like propanediols and carboxylic acids, direct catalytic routes to C8 compounds like 2-EHA are not yet well-established. mdpi.comdoi.org

Valorization of Industrial Waste Streams

A more direct approach to waste valorization involves using specific chemical side streams as a source for 2-EHA. A notable example is the recovery of 2-EHA from the waste generated during the production of N-2-ethylhexyl-N'-phenyl-N-phenylenediamine. mdpi.com In this process, the waste stream containing potassium 2-ethylhexanoate is treated with water and extracted with a solvent. The 2-ethylhexanoic acid is then recovered from the organic layer by distillation under reduced pressure, achieving a yield of over 99%. mdpi.com

The following table summarizes key alternative and waste-derived pathways.

| Feedstock Source | Key Intermediates | Primary Conversion Technology | Final Product | Reference(s) |

| Lignocellulosic Biomass | Glucose, Bio-butanol, Bio-ethanol, 2-Ethylhexanol | Fermentation & Chemo-catalysis | 2-Ethylhexanoic Acid | researchgate.net, wsu.edu |

| 2-Ethylhexanol | - | Enzymatic Oxidation (e.g., Cytochrome P450cam) | 2-Ethylhexanoic Acid | nih.gov |

| Chemical Process Waste (e.g., from antioxidant mfg.) | Potassium 2-ethylhexanoate | Extraction & Distillation | 2-Ethylhexanoic Acid | mdpi.com |

Continuous-Flow Synthesis Methodologies for 2-Ethylhexanoic Acid

The industrial synthesis of 2-ethylhexanoic acid, particularly the exothermic oxidation of 2-ethylhexanal, benefits significantly from the application of continuous-flow technologies. mdpi.com Microreactors and other continuous-flow systems offer superior heat and mass transfer compared to traditional batch reactors, leading to improved safety, higher productivity, and enhanced selectivity. Current time information in Bangalore, IN.

A prominent continuous-flow methodology involves the selective aerobic oxidation of 2-ethylhexanal. In this process, neat 2-ethylhexanal is passed through a simple tube reactor, typically made of perfluoroalkoxy alkane (PFA), under an atmosphere of pressurized oxygen. The reaction is catalyzed by metal salts, with manganese(II) being particularly effective. researchgate.netCurrent time information in Bangalore, IN. Research has shown that the productivity of a simple tube microreactor can be limited by thermal management, highlighting the efficiency of these systems in handling the highly exothermic nature of the oxidation. researchgate.net

The selectivity of the reaction can be significantly improved by the synergistic use of alkali metal salts in conjunction with the manganese(II) catalyst. This combination can push the selectivity towards 2-ethylhexanoic acid to over 90%. researchgate.net For example, a continuous-flow microreactor operating at 7.5 bar of O2 with 10 ppm of Mn(II) can achieve a production rate of up to 130 g/h of 2-EHA in a reactor volume of approximately 15 mL. researchgate.net Other process configurations include bubbling tower reactors with external circulation to ensure efficient mixing and reaction rates. google.com

The table below presents research findings on the continuous-flow synthesis of 2-ethylhexanoic acid.

| Reactor Type | Feedstock | Catalyst System | Pressure (bar) | Temperature (°C) | Residence Time | Conversion (%) | Selectivity (%) | Reference(s) |

| PFA Tube Microreactor | 2-Ethylhexanal | Mn(II) (10 ppm) | 7.5 | Room Temp. | - | - | - | researchgate.net |

| PFA Tube Microreactor | 2-Ethylhexanal | Mn(II) + Alkali Metal Salts | 7.5 | Room Temp. | - | - | up to 94% | researchgate.net |

| PFA Tube Microreactor | 2-Ethylhexanal (1.5M in heptane) | Mn(II) (100 ppm) + Salts | 5 | Room Temp. | 6 min | Quantitative | 98% | researchgate.net |

| Stainless Steel Bubbling Tower | 2-Ethylhexanal | Mn(Ac)2 | Normal | 4-6 | 240 min | 99.2% | 93.7% | google.com |

| Stainless Steel Bubbling Tower | 2-Ethylhexanal in Acetic Acid | Mn(Ac)2 | 10 | 4-6 | 100 min | 99.5% | 93.1% | google.com |

Chemical Derivatives and Their Advanced Applications

Metal 2-Ethylhexanoates: Coordination Chemistry and Catalysis

Metal 2-ethylhexanoates are a class of metal-organic compounds, often referred to as metallic soaps, where a metal cation is coordinated to one or more 2-ethylhexanoate (B8288628) anions. wikipedia.org These charge-neutral coordination complexes are soluble in organic solvents, a property that makes them highly effective in a range of applications, from polymerization catalysis to their use as precursors in materials science. rsc.orgamericanelements.com The lipophilic nature of the 2-ethylhexanoate ligand allows for the delivery of metal ions into organic-phase chemical reactions. wikipedia.orgamericanelements.com

The synthesis of metal 2-ethylhexanoates can be achieved through several routes. A common laboratory and industrial method is the ligand exchange reaction, where a metal oxide, hydroxide (B78521), chloride, or acetate (B1210297) is reacted with 2-ethylhexanoic acid. researchgate.net Another approach involves a double decomposition reaction, which first requires preparing an ammonium (B1175870) soap of the carboxylic acid, followed by mixing it with a metal chloride or nitrate. google.com More advanced methods, aimed at producing high-purity metal 2-ethylhexanoates for specialized applications like microelectronics, utilize an electrochemical process. google.com This method involves an electrolyzer with a metal anode in a solution containing 2-ethylhexanoic acid and an electroconductive additive, yielding products with purities sufficient for use as metal-organic precursors. google.com

Structurally, metal 2-ethylhexanoates are coordination complexes where the carboxylate group of the 2-ethylhexanoate ligand binds to the metal center. wikipedia.org The coordination can occur in several modes, including monodentate, bidentate, and bridging, leading to a variety of molecular structures from simple mononuclear species to more complex polynuclear aggregates. wikipedia.orgresearchgate.net The specific structure is influenced by the nature of the metal, its oxidation state, and the reaction conditions.

Metal 2-ethylhexanoates are widely employed as catalysts in the synthesis of various polymers. wikipedia.orgrsc.org Their solubility in organic media and their ability to influence reaction rates and polymer properties make them indispensable in many industrial polymerization processes. americanelements.com

In the field of biodegradable polymers, metal 2-ethylhexanoates are crucial catalysts for ring-opening polymerization (ROP). rsc.orgnih.gov Tin(II) 2-ethylhexanoate, also known as stannous octoate, is one of the most effective and widely used catalysts for the ROP of cyclic esters like lactide and glycolide. nih.govbnt-chemicals.comnih.govresearchgate.net It is favored for its high catalytic activity, solubility in the molten monomers, and its ability to produce high molecular weight polymers with low racemization. nih.govmdpi.com

The synthesis of polylactide (PLA) and poly(lactic-co-glycolic acid) (PLGA) heavily relies on this catalytic system. nih.govkinampark.com The polymerization proceeds via a coordination-insertion mechanism. mdpi.comresearchgate.net This process is typically initiated by an alcohol, which coordinates to the tin catalyst to form a tin alkoxide species. researchgate.net The cyclic monomer (lactide or glycolide) then coordinates to the metal center, followed by a nucleophilic attack of the alkoxide on the monomer's carbonyl carbon, leading to the opening of the ring and the propagation of the polymer chain. researchgate.net This catalytic process allows for the production of biocompatible and biodegradable polymers used extensively in biomedical applications, such as drug delivery systems and surgical sutures. kinampark.comnih.gov

| Catalyst | Polymer Synthesized | Monomers | Key Advantages |

|---|---|---|---|

| Tin(II) 2-ethylhexanoate | Polylactide (PLA) | Lactide | High catalytic activity, produces high molecular weight PLA. nih.govnih.gov |

| Tin(II) 2-ethylhexanoate | Poly(lactic-co-glycolic acid) (PLGA) | Lactide, Glycolide | Effective for copolymerization, allows control over polymer properties. nih.govresearchgate.net |

Metal 2-ethylhexanoates are fundamental catalysts in the production of polyurethanes. reaxis.comquimidroga.com They accelerate the primary reactions involved in polyurethane formation: the gelling reaction (polyol and isocyanate) and the blowing reaction (water and isocyanate). ohans.com Tin-based catalysts, such as tin(II) 2-ethylhexanoate, are highly effective gelling catalysts, promoting the formation of the urethane (B1682113) linkages that build the polymer backbone. bnt-chemicals.comresearchgate.net

In recent years, other metal 2-ethylhexanoates have gained prominence. Bismuth 2-ethylhexanoate, for example, is increasingly used as a safer alternative to traditional tin catalysts. ohans.com It selectively catalyzes the gelling reaction, which allows for better control over the foam's structure and density, leading to improved physical properties like foam stability and tensile strength. ohans.com The choice of metal catalyst allows manufacturers to precisely control polymerization speed and tailor the final properties of the polyurethane product for diverse applications in coatings, adhesives, sealants, and foams. reaxis.comquimidroga.com

A classic application of metal 2-ethylhexanoates is their use as "driers" or "drying agents" in oil-based paints, coatings, and varnishes. wikipedia.orgrsc.orgnih.gov These compounds catalyze the oxidative cross-linking of unsaturated oils, a process that hardens the coating from a liquid to a solid film. zsmaterials-sales.com

The catalytic mechanism involves the metal ion cycling between different oxidation states. osti.gov This redox cycling facilitates the decomposition of hydroperoxides formed from the reaction of atmospheric oxygen with the unsaturated fatty acids in the oil. This decomposition generates free radicals, which then initiate a polymerization process, creating a cross-linked, durable polymer network. globethesis.com

Different metal 2-ethylhexanoates can be used to control the drying process:

Cobalt(II) 2-ethylhexanoate is a highly active surface drier. zsmaterials-sales.comosti.gov

Manganese 2-ethylhexanoate promotes both surface and through-film drying. zsmaterials-sales.com

Zinc 2-ethylhexanoate helps to keep the film open, allowing for deeper oxygen penetration and uniform curing. zsmaterials-sales.com

Oxovanadium(IV) 2-ethylhexanoate has been studied as an effective primary drier, demonstrating excellent activity at lower concentrations compared to cobalt-based driers. researchgate.net

Metal 2-ethylhexanoates serve as valuable metal-organic precursors for the synthesis of advanced inorganic materials. rsc.orgresearchgate.netnih.gov Their solubility in organic solvents and their ability to decompose cleanly at elevated temperatures make them ideal for techniques like Metal Organic Deposition (MOD) and solvothermal synthesis. scispace.com

These precursors are used to create a variety of nanostructured materials:

Metal Oxide Nanocrystals: By decomposing metal 2-ethylhexanoates in high-boiling point solvents, researchers can synthesize high-quality metal oxide nanocrystals such as cobalt(II) oxide (CoO), zinc oxide (ZnO), and tin(IV) oxide (SnO₂). scispace.comresearchgate.net The 2-ethylhexanoate ligand can also act as a capping agent, controlling the size and preventing aggregation of the nanoparticles. researchgate.net

Thin Films: Metal 2-ethylhexanoates can be used in chemical vapor deposition (CVD) or spin-coating processes to deposit thin films of metal oxides. americanelements.com For instance, thin films of tin oxide can be prepared from tin(II) 2-ethylhexanoate. americanelements.comscispace.com

Multimetallic Oxides: They are also used to synthesize complex multimetallic oxides, such as perovskites, which have applications in electronics and catalysis. americanelements.com

The use of these precursors provides a flexible route to advanced materials with tailored properties for applications in electronics, optics, and catalysis. researchgate.net

| Metal 2-Ethylhexanoate | Application Area | Specific Function |

|---|---|---|

| Tin(II) | Polymer Catalysis | Catalyst for PLA, PLGA, and Polyurethane synthesis. bnt-chemicals.comnih.gov |

| Bismuth(III) | Polymer Catalysis | Non-toxic catalyst for Polyurethane foams. ohans.com |

| Cobalt(II) | Oxidation Catalysis | Surface drier in oil-based paints and coatings. zsmaterials-sales.com |

| Manganese(II) | Oxidation Catalysis | Through-film drier in oil-based paints. zsmaterials-sales.com |

| Zinc(II) | Oxidation Catalysis | Auxiliary drier, improves film hardness. zsmaterials-sales.com |

| Various (Co, Zn, Sn, etc.) | Materials Science | Precursors for metal oxide nanocrystals and thin films. scispace.com |

Hydrometallurgical Applications: Metal Extraction and Separation Mechanisms

2-Ethylhexanoic acid, often as part of a mixture of C8-C10 carboxylic acids like Versatic 10, serves as a crucial extractant in hydrometallurgical processes for the separation and purification of non-ferrous metals. nih.govjournalssystem.com The primary mechanism of extraction is through cation exchange, where the proton of the carboxylic acid group is replaced by a metal cation (Mⁿ⁺), forming a hydrophobic metal-carboxylate complex that is soluble in the organic phase. nih.gov This equilibrium-driven reaction is highly dependent on the pH of the aqueous solution. nih.govj-kirr.or.kr

The general extraction reaction can be represented as: Mⁿ⁺ (aq) + nHL (org) ⇌ MLn (org) + nH⁺ (aq) (where HL represents the carboxylic acid)

The selectivity for different metals is achieved by carefully controlling the pH of the aqueous phase. Each metal exhibits a characteristic pH range for extraction (pH₅₀ value, the pH at which 50% extraction occurs). This allows for the sequential separation of metals from a mixed solution. For instance, with Versatic 10, copper can be almost completely extracted at a pH of approximately 5.0, while significant zinc extraction only begins at a pH above 5.0. sapub.org This difference in extraction pH allows for their effective separation. Similarly, cobalt and nickel can be separated from magnesium, which is a common impurity, by leveraging the different extraction behaviors of these metals at varying pH levels. j-kirr.or.kr

The efficiency of extraction and separation is influenced by several factors, including the concentration of the extractant, the phase ratio (organic to aqueous), and the temperature. sapub.orgsaimm.co.za By optimizing these parameters, high-purity metal streams can be recovered from complex leach solutions.

| Metal Ion | Extractant | Typical pH₅₀ Value | Separation From | Reference |

|---|---|---|---|---|

| Copper (Cu²⁺) | 30% Versatic 10 | 4.0 | Zinc (Zn²⁺) | sapub.org |

| Zinc (Zn²⁺) | 30% Versatic 10 | 5.6 | Copper (Cu²⁺) | sapub.org |

| Cobalt (Co²⁺) | Versatic 10 | ~6.0-7.0 | Magnesium (Mg²⁺) | j-kirr.or.kr |

| Nickel (Ni²⁺) | Versatic 10 | ~7.0-8.0 | Magnesium (Mg²⁺) | j-kirr.or.kr |

Esters of 2-Ethylhexanoic Acid: Synthesis and Functionalization

Esterification Methodologies and Kinetic Studies

Conventional esterification of 2-ethylhexanoic acid typically involves its reaction with an alcohol in the presence of an acid catalyst, often in a batch reactor. dergipark.org.trabo.fi This reversible reaction is commonly catalyzed by homogeneous mineral acids like sulfuric acid or heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15, Amberlyst 36). dergipark.org.trnicl.it

The kinetics of these reactions are influenced by temperature, catalyst loading, and the molar ratio of reactants. uobaghdad.edu.iq For instance, in the esterification of nonanoic acid with 2-ethylhexanol catalyzed by Amberlyst-15, a maximum conversion of 85% was achieved at 363 K with a 5:1 alcohol-to-acid molar ratio. abo.fi Kinetic studies often employ pseudo-homogeneous models to describe the reaction rates. In the case of acetic acid esterification with 2-ethylhexanol using Amberlyst 36, the reaction was found to follow a second-order reversible reaction model, with an activation energy of 51.4 kJ/mol. dergipark.org.tr The equilibrium constant for this reaction was determined to be 81 and was largely independent of temperature in the 333 K to 363 K range. dergipark.org.tr

| Carboxylic Acid | Catalyst | Kinetic Model | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Acetic Acid | Amberlyst 36 | Pseudo-homogeneous (2nd order reversible) | 51.4 kJ/mol | dergipark.org.tr |

| Nonanoic Acid | Amberlite IR120 | Pseudo-homogeneous | ~60 kJ/mol | nicl.it |

| Levulinic Acid | Methanesulfonic Acid | Second Order | 46 kJ/mol | researchgate.net |

Reactive distillation (RD) is an advanced process intensification technique that combines chemical reaction and distillation in a single unit. This method is particularly effective for equilibrium-limited reactions like esterification, as the continuous removal of a product (typically water) from the reaction zone shifts the equilibrium towards the formation of the ester, thereby increasing conversion.

A notable application is the synthesis of triethylene glycol di-2-ethylhexoate (TGDE), a plasticizer, from triethylene glycol and 2-ethylhexanoic acid. In this process, a solid acid catalyst, sulfated zirconia, is used in an RD column. Kinetic experiments for this esterification were conducted at temperatures ranging from 463.15 K to 493.15 K, and the data were fitted to a pseudo-homogeneous model. The use of the RD column allows for a high yield of TGDE, reaching 98.15%, with a product purity of 98.5 wt% at the bottom of the column, even when using a stoichiometric feed molar ratio. This technique offers significant advantages over traditional processes by improving catalyst recovery, reducing energy consumption, and lowering investment costs.

Biocatalytic esterification using immobilized lipases offers a green and highly selective alternative to conventional chemical catalysis. The enzyme Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is frequently used for synthesizing esters of 2-ethylhexanoic acid. researchgate.netnih.gov These reactions are often conducted in solvent-free systems or in organic solvents like n-hexane. researchgate.netnih.gov

The kinetic mechanism for these lipase-catalyzed reactions is often described by the Ping-Pong Bi-Bi model. researchgate.netmdpi.com In this mechanism, the first substrate (the carboxylic acid) binds to the enzyme, forming an acyl-enzyme intermediate and releasing the first product (water). The second substrate (the alcohol) then binds to this intermediate, leading to the formation of the ester and the regeneration of the free enzyme. uobaghdad.edu.iq A key finding in the synthesis of 2-ethylhexyl-2-ethylhexanoate is that the reaction can be inhibited by the substrate, 2-ethylhexanoic acid, particularly at higher concentrations. researchgate.netresearchgate.net The efficiency of these processes can be limited by long reaction times and the need for high biocatalyst concentrations to achieve high conversion. researchgate.netresearchgate.net For instance, the synthesis of 2-ethylhexyl 2-ethylhexanoate in hexane (B92381) with Novozym 435 reached 83% conversion in 40 hours. researchgate.net

| Ester Product | Enzyme | Kinetic Model | Key Finding | Reference |

|---|---|---|---|---|

| 2-Ethylhexyl-2-ethylhexanoate | Novozym 435 | Ping-Pong Bi-Bi | Inhibition by 2-ethylhexanoic acid | researchgate.net |

| 2-Ethylhexyl 2-methylhexanoate | Novozym 435 | - | 99% conversion achieved at 80°C with 20% excess alcohol | nih.govdntb.gov.ua |

| 2-Ethylhexyl palmitate | Novozym 435 | - | Enzyme retained 90% activity after 10 cycles | scielo.br |

Microreactor technology offers a significant leap forward for chemical synthesis, providing enhanced heat and mass transfer, precise control over reaction conditions, and a high surface-area-to-volume ratio. mdpi.com These characteristics lead to dramatically accelerated reaction kinetics for the esterification of 2-ethylhexanoic acid.

In a notable study, the esterification of 2-ethylhexanoic acid with ethanol (B145695) was performed in a Y-shaped microreactor. researchgate.net Remarkably, the process required no catalyst and achieved a conversion of nearly 99.3% in just 30 seconds at 25°C with a 4:1 molar ratio of ethanol to acid. researchgate.net The high efficiency is attributed to the miniaturization of the reactor, which intensifies the contact between reactants and facilitates rapid diffusion. The kinetics of the reaction in the microreactor were successfully described using an unsteady-state axial dispersion mathematical model. researchgate.net This technology demonstrates the potential to develop highly efficient, continuous-flow processes for ester production, minimizing reaction time and eliminating the need for catalysts. researchgate.net

| Molar Ratio (Ethanol:Acid) | Temperature (°C) | Residence Time | Conversion | Catalyst | Reference |

|---|---|---|---|---|---|

| 4:1 | 25 | 30 seconds | ~99.3% | None | researchgate.net |

| - | 25-65 | - | Nearly constant | None | researchgate.net |

Applications in Polymer Science and Lubricant Formulations (e.g., PVB Plasticizers, Synthetic Lubricants)

Derivatives of 2-ethylhexanoic acid (2-EHA) are integral to the polymer and lubricant industries due to their unique molecular structure, which imparts desirable properties such as flexibility, stability, and lubricity.

PVB Plasticizers:

Polyvinyl butyral (PVB) is a resin commonly used for applications that require strong binding, optical clarity, adhesion to many surfaces, and toughness. A primary application is in laminated safety glass for automotive windshields and architectural glass. 2-EHA is a key component in the synthesis of plasticizers for PVB films. perstorp.combisleyinternational.com Esters derived from 2-EHA, such as those with glycols, serve as highly effective plasticizers. These plasticizers integrate into the PVB polymer matrix, increasing its flexibility and durability without compromising its clarity. The branched structure of the 2-ethylhexyl group is crucial for preventing crystallization at low temperatures, ensuring the safety glass remains effective across a wide temperature range. BASF, a major producer, has expanded its 2-EHA production capacity to meet the growing demand for PVB plasticizers in the automotive and construction sectors. basf.com

Synthetic Lubricants:

In the formulation of synthetic lubricants, esters of 2-EHA with polyols like neopentyl glycol, trimethylolpropane, and pentaerythritol (B129877) are widely used as base stocks. ekb.eg These polyol esters exhibit excellent thermal and oxidative stability, a high viscosity index (VI), and a low pour point, making them suitable for demanding applications such as jet engine oils, automotive lubricants, and industrial oils. ekb.egresearchgate.net The branched structure of 2-EHA contributes to the lubricant's fluidity at low temperatures and provides steric hindrance that protects the ester linkages from hydrolysis, enhancing the lubricant's service life. Research has demonstrated that these synthetic esters possess favorable rheological properties, behaving as Newtonian fluids. ekb.eg

The following table summarizes the key applications of 2-EHA derivatives in these fields:

| Application Area | 2-EHA Derivative Type | Key Function | Resulting Properties in Final Product |

| Polymer Science | Esters with glycols | PVB Plasticizer | Increased flexibility, enhanced durability, low-temperature performance, optical clarity |

| Lubricant Formulations | Polyol Esters (e.g., with pentaerythritol) | Synthetic Lubricant Base Stock | High thermal and oxidative stability, high viscosity index, low pour point, hydrolytic stability |

Other Functionalized 2-Ethylhexanoic Acid Derivatives

Beyond its use in polymers and lubricants, 2-ethylhexanoic acid serves as a precursor to a variety of functionalized derivatives with specialized applications in synthesis and catalysis.

N′,N′-Dialkylhydrazides: Synthesis, Coordination Properties, and Metal Extraction Potential

While specific research on the synthesis and metal extraction potential of N′,N′-dialkylhydrazides derived solely from 2-ethylhexanoic acid is not extensively detailed in the provided context, the formation of metal complexes with 2-EHA itself is well-established. Metal salts of 2-ethylhexanoic acid, often referred to as metal 2-ethylhexanoates, are coordination complexes, not simple ionic salts. wikipedia.org These complexes are soluble in nonpolar organic solvents and are used as catalysts and precursors in materials science. wikipedia.org For example, a process for synthesizing high-purity metal 2-ethylhexanoates, such as those of lead or bismuth, has been developed for microelectronic applications. google.com This underlying ability to form stable, lipophilic metal complexes suggests that its hydrazide derivatives would also exhibit significant potential for coordination chemistry and as agents for solvent extraction of metal ions.

Utilization in Multicomponent Organic Synthesis as Dual Solvent-Catalysts (e.g., 1,2,4,5-Tetrasubstituted Imidazole (B134444) Synthesis)

2-Ethylhexanoic acid has been ingeniously employed as a dual solvent-catalyst in one-pot, multicomponent reactions, showcasing a green chemistry approach. A prime example is the synthesis of 1,2,4,5-tetrasubstituted imidazoles. dergipark.org.trresearchgate.net In this reaction, 2-EHA serves as both the reaction medium and the organocatalyst for the condensation of an aldehyde, benzil, an aniline, and ammonium acetate. dergipark.org.trresearchgate.net

This methodology offers several advantages:

Efficiency: The reactions proceed to completion in relatively short times (30–90 minutes). dergipark.org.trresearchgate.net

High Yields: The desired imidazole products are obtained in very good to excellent yields (88–93%). dergipark.org.trresearchgate.net

Sustainability: 2-EHA is a low-cost, non-toxic, and readily available fatty acid. dergipark.org.trresearchgate.net

Reusability: The catalytic medium can be easily separated by extraction and reused multiple times without a significant drop in activity. dergipark.org.trresearchgate.net

The reaction conditions for the synthesis of various 1,2,4,5-tetrasubstituted imidazoles using 2-EHA are summarized below. dergipark.org.tr

| Aldehyde Reactant | Aniline Reactant | Time (min) | Yield (%) |

| Benzaldehyde | Aniline | 30 | 93 |

| 4-Methylbenzaldehyde | Aniline | 45 | 90 |

| 4-Methoxybenzaldehyde | Aniline | 45 | 92 |

| 4-Chlorobenzaldehyde | Aniline | 60 | 89 |

| 4-Nitrobenzaldehyde | Aniline | 90 | 88 |

| Benzaldehyde | 4-Methylaniline | 35 | 92 |

| Benzaldehyde | 4-Methoxyaniline | 40 | 91 |

| Benzaldehyde | 4-Chloroaniline | 65 | 88 |

Novel Methodologies in Organic Transformations (e.g., Amide Formation, Allyl Deprotection, Stereoselective Reductive Amination)

The distinct lipophilic and steric properties of 2-ethylhexanoic acid and its derivatives have led to their use in several niche but important organic transformations. researchgate.net

Amide Formation: While direct amide formation from carboxylic acids and amines typically requires harsh conditions or activating agents, the unique properties of 2-EHA derivatives can facilitate these reactions. researchgate.netlibretexts.org Their lipophilicity can improve solubility and reaction kinetics in nonpolar solvents.

Allyl Deprotection: An improved process for the removal of allyl and allyloxycarbonyl protecting groups from esters, carbonates, and carbamates has been developed using 2-ethylhexanoic acid or its alkali metal salts. google.com This deprotection is catalyzed by an organic-soluble palladium complex. The reaction proceeds under nearly neutral conditions, allowing for the selective deprotection of allyl groups without affecting other sensitive functional groups within the molecule. google.com

Stereoselective Reductive Amination: Sodium triacyloxyborohydrides derived from various carboxylic acids, including potentially 2-EHA, are used for the highly diastereoselective reductive amination of substituted cyclohexanones to produce axial amines. researchgate.net The steric bulk of the 2-ethylhexanoyl group can influence the stereochemical outcome of such reductions.

Catalytic Promotion in Miyaura Borylation Reactions

Recent advancements have identified 2-ethylhexanoic acid as a highly effective promoter in palladium-catalyzed Miyaura borylation reactions. organic-chemistry.org This reaction is a cornerstone of organic synthesis for creating carbon-boron bonds, yielding aryl boronic esters that are crucial intermediates for subsequent cross-coupling reactions like the Suzuki coupling. organic-chemistry.orgwikipedia.org

The key innovation is the use of a catalytic amount (e.g., 5 mol %) of 2-EHA in combination with a base like potassium carbonate. organic-chemistry.org This system generates a catalytic quantity of potassium 2-ethylhexanoate in situ. The use of this lipophilic base has been shown to be crucial for achieving high reaction efficiency at mild temperatures (25 °C). organic-chemistry.orgresearchgate.net

This method offers significant benefits:

Mild Conditions: The reaction proceeds at room temperature, avoiding the need for heating. organic-chemistry.org

High Yields: A wide range of aryl and heteroaryl chlorides and bromides can be converted to their corresponding boronic esters in high yields. organic-chemistry.org

Operational Simplicity: It avoids the need to handle hygroscopic pre-formed potassium 2-ethylhexanoate and is robust enough not to require strict exclusion of water. organic-chemistry.org

Scalability: The process has been successfully demonstrated on a gram scale. organic-chemistry.org

This catalytic role for 2-EHA represents a significant improvement in the practicality and efficiency of Miyaura borylation, a vital tool in modern synthetic chemistry. organic-chemistry.orgresearchgate.net

Environmental Biochemistry and Degradation Pathways

Environmental Distribution, Transport, and Partitioning

The physical and chemical properties of 2-Ethylhexanoic acid govern its movement and partitioning in the environment. Its journey through different environmental matrices is detailed below.

2-Ethylhexanoic acid is a carboxylic acid with limited solubility in water, reported as 1.4 to 2.0 g/L at room temperature. nih.govenv.go.jp In aqueous solutions, it can dissociate, releasing a proton (H⁺) and forming the 2-ethylhexanoate (B8288628) anion. This equilibrium is dependent on the pH of the surrounding water. As a carboxylic acid, it lowers the pH of water to less than 7.0. mdpi.com The estimated pKa of 2-ethylhexanoic acid is 4.70, indicating that in natural waters with a pH around this value or higher, a significant portion of the compound will exist in its anionic form. nih.gov This ionization influences its fate and transport in aquatic systems.

The mobility of 2-Ethylhexanoic acid in soil and sediment is largely influenced by its adsorption characteristics. The estimated organic carbon-water (B12546825) partition coefficient (Koc) for 2-Ethylhexanoic acid is 650. nih.gov This value suggests that the compound is expected to have low mobility in soil, with a tendency to adsorb to soil organic carbon and clay. nih.gov The dissociation of 2-Ethylhexanoic acid into its anionic form at typical environmental pH levels is also a critical factor. Anions generally exhibit weaker adsorption to soils compared to their neutral counterparts, which could slightly increase its mobility in certain soil types. nih.gov

In the atmosphere, 2-Ethylhexanoic acid is subject to degradation, primarily through reactions with photochemically-produced hydroxyl (OH) radicals. The estimated rate constant for the vapor-phase reaction of 2-Ethylhexanoic acid with OH radicals is 8.2 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov Based on this rate constant and a typical atmospheric concentration of OH radicals (5 x 10⁵ radicals/cm³), the atmospheric half-life of 2-Ethylhexanoic acid is estimated to be approximately 2 days. nih.gov This indicates a relatively short persistence in the atmosphere.

Interactive Data Table: Environmental Fate Parameters of 2-Ethylhexanoic Acid

| Parameter | Value | Reference |

| Water Solubility | 1.4 - 2.0 g/L | nih.govenv.go.jp |

| pKa | 4.70 | nih.gov |

| Log Koc | 2.81 (estimated from Koc of 650) | nih.gov |

| Atmospheric OH Reaction Rate Constant | 8.2 x 10⁻¹² cm³/molecule-sec | nih.gov |

| Atmospheric Half-life | ~2 days | nih.gov |

Biotransformation and Biodegradation Mechanisms in Environmental Compartments

Microbial activity plays a crucial role in the breakdown of 2-Ethylhexanoic acid in the environment. This subsection explores the various biological degradation pathways.

2-Ethylhexanoic acid is considered to be biodegradable in both soil and aquatic environments under both aerobic and anaerobic conditions. mdpi.com Studies have shown that it can be readily mineralized by microbial communities. dntb.gov.ua

Under aerobic conditions, decreases of 4% to 50% in initial 2-Ethylhexanoic acid concentrations were observed after 21 days in a mixed bacterial culture from trench leachate. env.go.jp In another study, the aerobic biodegradation in water and sediment was found to occur fairly quickly. env.go.jp

In anaerobic environments, 2-Ethylhexanoic acid has also been shown to degrade completely. env.go.jp For instance, an anaerobic biofilter was able to remove a significant portion of 2-Ethylhexanoic acid from a high-strength simulated pharmaceutical wastewater. env.go.jp However, in some anaerobic conditions, the degradation can be very slow, and in certain cases, an increase in its concentration has been observed, likely due to the breakdown of more complex organic compounds into 2-Ethylhexanoic acid. nih.gov

Interactive Data Table: Biodegradation of 2-Ethylhexanoic Acid

| Condition | System | Degradation/Removal | Timeframe | Reference |

| Aerobic | Mixed bacterial culture (trench leachate) | 4 - 50% decrease | 21 days | env.go.jp |

| Anaerobic | Biofilter (seeded with digester sludge) | 46.6% removal | 20 hours - 2 days | nih.gov |

| Anaerobic | Biofilter (seeded with digester sludge) | >99% removal | 3 - 20 days | nih.gov |

A significant source of 2-Ethylhexanoic acid in the environment is the microbial oxidation of 2-Ethylhexanol. env.go.jp 2-Ethylhexanol is a common industrial chemical and is also a breakdown product of larger molecules like the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). copernicus.org Various microorganisms, including bacteria, are capable of oxidizing the alcohol group of 2-Ethylhexanol to a carboxylic acid, thereby forming 2-Ethylhexanoic acid. nih.gov This biotransformation is a well-established metabolic pathway and contributes to the presence of 2-Ethylhexanoic acid in environments contaminated with 2-Ethylhexanol or its precursors.

Mammalian Biotransformation Pathways (Non-Clinical Focus)

Glucuronidation by Hepatic Microsomes: Interspecies Differences and Enantioselectivity

Glucuronidation represents a significant pathway in the metabolism of 2-Ethylhexanoic acid (2-EHA). This process, primarily carried out by UDP-glucuronosyl-transferase (UGT) enzymes in the liver, involves the conjugation of 2-EHA with glucuronic acid to form a more water-soluble glucuronide conjugate, facilitating its excretion.

In vitro studies using liver microsomes have revealed notable interspecies differences in the rate of 2-EHA glucuronidation. nih.gov Among the species tested, the highest activities were observed in dogs and rats, while humans and rabbits exhibited the lowest activities. nih.gov The rat liver UGT isoform UGT-2B1 has been shown to glucuronidate 2-EHA to an appreciable extent. nih.gov

The glucuronidation of 2-EHA also exhibits aspects of enantioselectivity, which can vary between species. 2-EHA exists as a racemic mixture of (R)- and (S)-enantiomers. In most species studied, including rats and humans, the R and S enantiomers are glucuronidated to a similar extent. nih.gov However, in rabbits and guinea pigs, the glucuronidation process is faster for the (R)-isomer. nih.gov In contrast, a separate in vitro study investigating the induction of peroxisome proliferation found the (+)-(S)-enantiomer to be the more potent inducer (the eutomer), while the (-)-(R)-enantiomer was the less potent inducer (the distomer). nih.gov

The table below summarizes the comparative glucuronidation activity in liver microsomes from various species.

| Species | Relative Glucuronidation Activity of 2-EHA | Enantioselectivity (Preference) |

| Dog | High | R and S isomers glucuronidated to a similar extent |

| Rat | High | R and S isomers glucuronidated to a similar extent |

| Guinea Pig | Moderate | R isomer glucuronidated faster |

| Rabbit | Low | R isomer glucuronidated faster |

| Human | Low | R and S isomers glucuronidated to a similar extent |

Data synthesized from an in vitro study on liver microsomes. nih.gov

Beta-Oxidation of 2-Ethylhexanoic Acid and Metabolite Identification (e.g., 3-oxo-2-ethylhexanoic acid)

Beta-oxidation is the principal metabolic pathway for the breakdown of 2-Ethylhexanoic acid in mammals, including humans. nih.govresearchgate.net This catabolic process occurs within the mitochondria and involves the sequential cleavage of two-carbon units from the fatty acid chain. wikipedia.org

For 2-EHA, the process begins with its activation to 2-ethylhexanoyl-CoA. It then undergoes a series of enzymatic reactions characteristic of the β-oxidation cycle. researchgate.net A key urinary metabolite identified from this pathway is 2-ethyl-3-oxohexanoic acid (also referred to as 3-oxo-2-ethylhexanoic acid). nih.govresearchgate.net This metabolite is the result of the partial β-oxidation of 2-EHA. researchgate.net It has been noted that without immediate methylation of urine extracts before analysis, 3-oxo-2-ethylhexanoic acid can decarboxylate, forming the artifact 4-heptanone, which was previously misidentified as the major metabolite. nih.govresearchgate.net

The metabolic pathway detailing the partial β-oxidation of 2-ethylhexanoyl-CoA is outlined below:

2-Ethylhexanoyl-CoA undergoes dehydrogenation.

The resulting product is hydrated.

A second dehydrogenation step occurs.

This leads to the formation of 3-oxo-2-ethylhexanoyl-CoA . researchgate.net

In addition to 3-oxo-2-ethylhexanoic acid, studies in rats have identified other metabolites in urine, suggesting further metabolism. The main metabolite found in rat urine was 2-ethyl-1,6-hexanedioic acid, indicating omega-oxidation. Other identified metabolites include 2-ethyl-6-hydroxyhexanoic acid and the unsaturated 5,6-dehydro-EHA. nih.gov

Advanced Analytical Methodologies for 2 Ethylhexanoic Acid

Chromatographic Separation and Detection Techniques

Chromatography, a powerful separation science, is the cornerstone of modern 2-EHA analysis. Both gas and liquid phase techniques are employed, often coupled with highly sensitive detectors, to achieve the necessary analytical performance for diverse applications, from environmental monitoring to quality control in industrial processes.

Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography (LC) offers an alternative to GC for the analysis of 2-EHA, particularly for samples that are not amenable to the high temperatures used in GC or for analytes that are difficult to volatilize. When coupled with tandem mass spectrometry (LC-MS/MS), this technique provides excellent selectivity and sensitivity.

A sensitive LC-MS/MS method has been developed for the analysis of short and medium-chain fatty acids, including hexanoic acid, in serum. This methodology can be adapted for 2-EHA. The sample preparation typically involves deproteinization of the biological matrix, followed by liquid-liquid extraction to isolate the fatty acids. Chromatographic separation is often achieved on a reverse-phase column, such as a Synergy Polar RP column. The mobile phase composition is optimized to achieve good peak shape and retention for the acidic analytes. For mass spectrometric detection, electrospray ionization (ESI) in negative ion mode is commonly used, as carboxylic acids readily form [M-H]⁻ ions. The use of multiple reaction monitoring (MRM) in tandem MS provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest.

| Parameter | Condition |

|---|---|

| Sample Preparation | Deproteinization and liquid-liquid extraction |

| Chromatographic Column | Synergy Polar RP (or similar reverse-phase column) |

| Mobile Phase | Gradient or isocratic elution with aqueous and organic phases (e.g., water with formic acid and acetonitrile) |

| Ionization Mode | Electrospray Ionization (ESI) - Negative Ion Mode |

| Detection | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) |

Ion Chromatography (IC) for Direct Determination

Ion chromatography (IC) provides a straightforward approach for the direct determination of 2-EHA without the need for derivatization. chromatographyonline.com A Reagent-Free Ion Chromatography (RFIC) system has been successfully used for this purpose. chromatographyonline.comtechnologynetworks.com This method allows for the direct injection of aqueous samples after minimal sample preparation, such as dilution. chromatographyonline.com

In this technique, 2-EHA is separated on an anion-exchange column, such as an IonPac AG11/AS11 column set. chromatographyonline.com The separation is achieved using an electrolytically generated potassium hydroxide (B78521) eluent gradient. chromatographyonline.com Detection is accomplished by suppressed conductivity. chromatographyonline.com This detection method measures the electrical conductivity of the eluent after it has passed through a suppressor, which reduces the background conductivity of the eluent and enhances the signal from the analyte ions. This IC method has demonstrated good sensitivity, with a limit of detection (LOD) for 2-ethylhexanoic acid of 0.036 µg/mL. chromatographyonline.com The accuracy and reproducibility of the IC method make it a reliable technique for the quantification of 2-EHA. chromatographyonline.com

| Parameter | Condition |

|---|---|

| System | Reagent-Free Ion Chromatography (RFIC) |

| Sample Preparation | Direct injection (after dilution) |

| Column | IonPac AG11/AS11 column set |

| Eluent | Electrolytically generated potassium hydroxide (KOH) gradient |

| Detection | Suppressed conductivity |

| Limit of Detection (LOD) | 0.036 µg/mL |

| Reference | chromatographyonline.com |

Sample Preparation and Enrichment Protocols

The accurate quantification of 2-ethylhexanoic acid (2-EHA) often requires sophisticated sample preparation and enrichment protocols to isolate the analyte from complex matrices and concentrate it to detectable levels. The choice of method depends on the sample matrix, the concentration of 2-EHA, and the analytical instrument to be used.

Simultaneous Distillation-Extraction (SDE)

Simultaneous distillation-extraction (SDE) is a powerful technique for the extraction of volatile and semi-volatile organic compounds from various matrices. The method combines steam distillation and solvent extraction, allowing for efficient isolation and concentration of analytes. up.pt In the context of 2-EHA analysis, SDE has been utilized for its determination in complex food matrices, such as Thai soy sauce. scientificlabs.com The process involves heating the sample mixed with water to vaporize the volatile components, including 2-EHA. These vapors are then condensed and simultaneously extracted into an organic solvent that is immiscible with water.

The selection of the extraction solvent is critical for optimizing the recovery of 2-EHA. Solvents like pentane (B18724) have demonstrated high extraction efficiencies, ranging from 65% to 85%, with good repeatability. up.pt The duration of the extraction is another key parameter; studies have shown that an extraction time of one hour can provide optimal results. up.pt SDE is considered superior to classical distillation or solvent extraction for many applications in the flavor and aroma industry. up.pt

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique. mdpi.com It integrates sampling, extraction, and concentration into a single step. nih.gov SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When exposed to a sample, analytes partition from the sample matrix into the coating. mdpi.com The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

Headspace SPME (HS-SPME) is particularly useful for volatile compounds like 2-EHA, where the fiber is exposed to the vapor phase above the sample. up.pt The choice of fiber coating is crucial for selective and efficient extraction. For organic acids, coatings such as Carbowax-divinylbenzene have been used effectively. oup.com In some applications, derivatization is performed to improve the volatility and chromatographic behavior of the acids. For instance, organic acids in tobacco have been converted to their methyl esters using methanolic HCl prior to HS-SPME analysis, with 2-ethylhexanoic acid used as a surrogate standard. oup.com

The following table summarizes a comparison of different SPME fiber coatings for the analysis of various volatile organic compounds.

| Fiber Coating | Target Analytes | Application | Reference |

| Carboxen–polydimethylsiloxane (CAR–PDMS) | Volatile organic compounds with low molecular mass | Packaging materials analysis | unirioja.es |

| Divinylbenzene–carboxen–polydimethylsiloxane (DVB–CAR–PDMS) | Volatile organic compounds with high molecular mass | Packaging materials analysis | unirioja.es |

| 65-μm Carbowax-divinylbenzene | Organic acid methyl esters | Tobacco analysis | oup.com |

| 85-μm polyacrylate | Polar organic acid methyl esters | Tobacco analysis | oup.com |

Solvent Extraction and pH-Controlled Liquid-Liquid Partitioning

Solvent extraction, particularly liquid-liquid extraction (LLE), is a fundamental technique for isolating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. libretexts.org The efficiency of LLE for ionizable compounds like 2-ethylhexanoic acid is highly dependent on the pH of the aqueous phase. youtube.com

2-Ethylhexanoic acid is a carboxylic acid with a pKa of approximately 4.8. At a pH below its pKa, it exists predominantly in its protonated, neutral form, which is more soluble in organic solvents. quizlet.com Conversely, at a pH above its pKa, it is in its deprotonated, anionic form, making it more soluble in the aqueous phase. youtube.com This pH-dependent partitioning behavior is exploited to achieve selective extraction and clean-up. libretexts.org

A comprehensive method for determining 2-EHA in baby food illustrates this principle. researchgate.net The procedure involves extraction with acetonitrile (B52724) followed by a series of liquid-liquid partitioning steps at different pH values to remove interferences and enrich the analyte before final analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net The ability to manipulate the pH of the aqueous layer allows for the effective separation of acidic compounds like 2-EHA from neutral and basic components of the sample matrix. libretexts.org

Internal Standard Applications (e.g., Deuterated Analogs) for Quantitative Analysis

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to the blank, calibration standards, and samples. The use of an internal standard is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response. clearsynth.com

For mass spectrometry-based methods, stable isotope-labeled internal standards, such as deuterated analogs, are the gold standard. scispace.com A deuterated analog of the analyte has the same chemical and physical properties as the unlabeled compound but a different mass. clearsynth.com This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. scispace.com

The use of a deuterated internal standard like 2-ethylhexanoic-d15-acid for the analysis of 2-EHA significantly improves the accuracy and precision of the quantification. researchgate.net It effectively compensates for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. wisdomlib.org By comparing the response of the analyte to that of the known concentration of the deuterated internal standard, a more reliable determination of the analyte's concentration can be achieved. clearsynth.com

Complementary Spectroscopic and Elemental Analysis (e.g., ICP-MS for Metal Complexes)

Inductively coupled plasma-mass spectrometry (ICP-MS) is a powerful analytical technique for elemental analysis. pcdn.co While typically used for determining the concentration of metals, it can be applied to the analysis of metal-containing species, including metal complexes of 2-ethylhexanoic acid. 2-EHA is known to form salts and complexes with various metals, which are used as stabilizers in materials like PVC gaskets. researchgate.net

ICP-MS offers extremely low detection limits and the ability to perform isotopic analysis. nih.gov For the analysis of 2-EHA metal complexes, the sample would first be digested, typically using concentrated nitric acid in a microwave system, to break down the organic matrix and liberate the metal ions. pcdn.co The digest is then diluted and introduced into the ICP-MS for quantification of the specific metal. pcdn.co This provides an indirect measure of the concentration of the 2-EHA metal complex. This approach is particularly valuable in toxicological studies and for assessing the migration of these complexes from packaging materials into foodstuffs. nih.gov

Method Validation and Performance Metrics in Analytical Chemistry

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com It is a critical requirement for ensuring the reliability and comparability of analytical data. The key performance metrics evaluated during method validation are guided by international standards, such as those from the International Conference on Harmonisation (ICH). demarcheiso17025.com

For the analysis of 2-ethylhexanoic acid, a validated method will have well-defined performance characteristics, including:

Accuracy: The closeness of the test results to the true value. It is often assessed by spike recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. thermofisher.com For an ion chromatography (IC) method for 2-EHA, average recoveries between 94.1% and 100.0% have been reported for different spike levels. thermofisher.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). demarcheiso17025.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standards over a defined range. A correlation coefficient (r²) close to 1, such as 0.9991, indicates good linearity. thermofisher.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. For 2-EHA, an LOD of 0.036 µg/mL has been achieved by IC. thermofisher.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. An LOQ of 0.12 µg/mL has been reported for 2-EHA by IC. thermofisher.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. demarcheiso17025.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. demarcheiso17025.com

The following table presents performance metrics from a validated ion chromatography method for the determination of 2-ethylhexanoic acid. thermofisher.com

| Performance Metric | Result |

| Linearity (r²) | 0.9991 |

| Limit of Detection (LOD) | 0.036 µg/mL |

| Limit of Quantitation (LOQ) | 0.12 µg/mL |

| Accuracy (Spike Recovery) | 94.1% - 100.0% |

| Precision (RSD of peak areas) | < 1.5% |

Repeatability and Intermediate Precision Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision. ut.ee

Repeatability (intra-assay precision) evaluates the precision under the same operating conditions over a short interval of time. ut.ee For the IC method for 2-EHA in clavulanate, the precision of retention time and peak area was determined, showing high repeatability. thermofisher.comtechnologynetworks.com

Intermediate precision assesses within-laboratory variations, such as different days, different analysts, or different equipment. chromatographyonline.combiopharminternational.com This provides an indication of the method's robustness under typical laboratory variations. The European Pharmacopoeia specifies acceptance criteria for both repeatability and intermediate precision for the analysis of 2-Ethylhexanoic acid, ensuring that validated methods are consistent and reliable over time and between different analysts and instruments. scribd.com

| Parameter | Conditions | Typical Metric | Acceptance Criteria Source |

|---|---|---|---|

| Repeatability | Same laboratory, same analyst, same equipment, short time interval | Relative Standard Deviation (RSD) | European Pharmacopoeia scribd.com |

| Intermediate Precision | Same laboratory, different analysts, different equipment, different days | Relative Standard Deviation (RSD) | European Pharmacopoeia scribd.com |

Limits of Detection and Quantification

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. chromatographyonline.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com These parameters are crucial for determining trace amounts of 2-EHA, especially when it is considered an impurity.

The determination of LOD and LOQ is often based on the signal-to-noise (S/N) ratio, with a typical S/N ratio of 3 for LOD and 10 for LOQ. thermofisher.com

For the analysis of 2-EHA in potassium clavulanate, a study established the LOD and LOQ by analyzing triplicate injections of standards in deionized water. The baseline noise was determined from blank injections. thermofisher.com

In another study, a gas chromatographic method for determining 2-EHA in urine as its pentafluorobenzyl ester established a detection limit of 0.01 mmol per mol of creatinine, highlighting the method's sensitivity for biomonitoring applications. nih.gov

| Matrix | Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| Potassium Clavulanate | Ion Chromatography (IC) | 0.036 µg/mL | 0.12 µg/mL | thermofisher.com |

| Urine | Gas Chromatography (GC) | 0.01 mmol/mol creatinine | Not Reported | nih.gov |

Environmental Occurrence and Sources in Research

Occurrence in Foodstuffs: Contamination Pathways and Levels (e.g., Food Packaging Materials)

Research has identified 2-Ethylhexanoic acid (2-EHA) as a contaminant in certain foodstuffs, with the primary pathway being its migration from food packaging materials. researchgate.netechemi.com Specifically, studies have pinpointed the plastic gaskets inside the metal lids of glass jars as a significant source. researchgate.netbfr-meal-studie.de Salts of 2-EHA are utilized as thermal stabilizers in the production of these polyvinyl chloride (PVC) gaskets to make the seals resistant to heat. bfr-meal-studie.deatamanchemicals.com It is believed that the acid migrates from these salts in the sealing compounds into the food. bfr-meal-studie.de

This contamination has been observed notably in baby foods and fruit juices packed in glass containers. researchgate.netbfr-meal-studie.de A study conducted by the University of Würzburg detected 2-EHA in 28 out of 35 samples of baby food and fruit juices for infants, linking the contamination to the jar lids. bfr-meal-studie.de Another study analyzing commercial baby foods and fruit juices found 2-EHA in 80% and 73% of the samples, respectively, confirming the plastic gaskets as the origin of the contamination. researchgate.net The fact that some samples in these studies showed no detectable levels of 2-EHA suggests that its presence in food from packaging is technologically avoidable. researchgate.netbfr-meal-studie.de

The levels of contamination vary across different studies and products. One analysis of baby food and fruit juices found concentrations ranging from 0.25 to 3.2 mg/kg (average of 0.55 mg/kg) in baby foods and from 0.01 to 0.59 mg/L (average of 0.18 mg/L) in fruit juices. researchgate.net A broader survey of 63 baby food samples from 13 European Union countries, Norway, and Switzerland found that levels did not exceed 3.4 mg/kg. nih.govresearchgate.net In this survey, 84% of the samples (53 out of 63) had 2-EHA concentrations between <0.1 and 0.5 mg/kg, while the remaining 10 samples had levels between 0.5 and 3.4 mg/kg. nih.govresearchgate.net

Occurrence of 2-Ethylhexanoic Acid in Foodstuffs

| Food Category | Study/Survey | Detection Rate | Concentration Range | Average Concentration | Source |

|---|---|---|---|---|---|

| Baby Food | Elss et al. (2004) | 80% (16 of 20 samples) | 0.25 to 3.2 mg/kg | 0.55 mg/kg | researchgate.net |

| Fruit Juices | Elss et al. (2004) | 73% (11 of 15 samples) | 0.01 to 0.59 mg/L | 0.18 mg/L | researchgate.net |

| Baby Food and Infant Fruit Juices | University of Würzburg (Reported by BfR, 2004) | 80% (28 of 35 samples) | Up to 3.2 mg/kg | Most samples <0.6 mg/kg | bfr-meal-studie.de |

| Baby Food | Ezerskis et al. (2007) | 84% of samples between <0.1 and 0.5 mg/kg | Up to 3.4 mg/kg | Not specified | nih.govresearchgate.net |

Identification of Primary Sources of Environmental Release (Industrial Discharges, Consumer Product Usage)

The release of 2-Ethylhexanoic acid into the environment stems from both industrial and consumer sources. canada.cacanada.ca It is not naturally manufactured in large quantities but is imported into regions like Canada for various industrial applications. canada.ca

Primary sources of environmental release include:

Industrial Manufacturing and Use : Release can occur during the manufacturing of 2-EHA itself and from its use as an intermediate in the production of other chemicals. atamanchemicals.comeuropa.eu Major industrial applications that contribute to its release include the formulation of metal salts (e.g., cobalt, manganese, zirconium) used as drying agents in paints, inks, varnishes, and enamels. canada.cacanada.ca It is also used in the production of plasticizers, synthetic lubricants, corrosion inhibitors for automotive coolants, and resins for products like automobile windshields and vinyl flooring. atamanchemicals.comcanada.caatamanchemicals.com Industrial releases are reported to the atmosphere and public water bodies. env.go.jp

Consumer Product Usage : The general population may be exposed to 2-EHA, leading to its release, through the use of various consumer products. canada.ca These include paints, de-icers, car care products, antifreeze, greases, and lubricants. atamanchemicals.comatamanchemicals.comatamanchemicals.com

Degradation of Plasticizers : A significant indirect source of 2-EHA is the environmental biodegradation of widely used plasticizers such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di(2-ethylhexyl) adipate (B1204190) (DEHA). canada.caresearchgate.netcanada.ca Microbial action on these plasticizers can lead to the formation of 2-EHA as a metabolite that resists further rapid degradation. canada.caresearchgate.net Given the ubiquity of these plasticizers in the environment, their breakdown is a notable contributor to the presence of 2-EHA. researchgate.net

In 2006, it was reported that approximately 1,500 kg of 2-EHA were released into the Canadian environment, primarily to the air. canada.ca Additionally, significant quantities were transferred to off-site hazardous and non-hazardous waste management facilities. canada.ca

Future Research Directions and Unexplored Academic Avenues

Development of Sustainable and Economically Viable Synthesis Routes

The industrial production of 2-EHA primarily stems from butanal, a product of propylene (B89431) hydroformylation. wikipedia.orgwikidata.orguni.lunih.gov This process typically involves aldol (B89426) condensation of butanal to form 2-ethylhexanal (B89479) (2-EHAL), followed by its oxidation to 2-EHA. wikipedia.orguni.lu While established, there is a growing emphasis on developing more sustainable and economically viable synthesis routes that align with green chemistry principles. wikipedia.orgmassbank.euuni.lu

Recent advancements highlight the N-hydroxyphthalimide (NHPI) catalyzed oxidation of 2-ethylhexanal using oxygen or air under mild conditions. wikipedia.orgmassbank.euuni.lu This method has demonstrated high selectivity, achieving over 99% for 2-EHA, and utilizes cost-effective oxidizing agents. wikipedia.orgmassbank.eu The use of isobutanol as a solvent in this process is particularly advantageous, offering a potential pathway for producers of 2-EHAL from butanal to utilize a less valuable alcohol. wikipedia.orgmassbank.euuni.lu